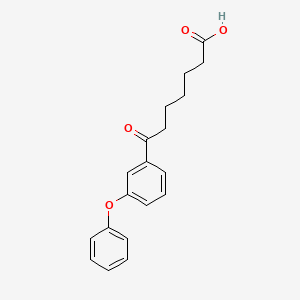

7-oxo-7-(3-phenoxyphenyl)heptanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-oxo-7-(3-phenoxyphenyl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c20-18(12-5-2-6-13-19(21)22)15-8-7-11-17(14-15)23-16-9-3-1-4-10-16/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFGSXSIMQIKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469050 | |

| Record name | 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871127-76-3 | |

| Record name | ζ-Oxo-3-phenoxybenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871127-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for 7-oxo-7-(3-phenoxyphenyl)heptanoic acid, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process beginning with the commercially available starting material, 3-phenoxybenzoic acid. This document outlines the theoretical basis for the synthetic route, detailed experimental protocols for each step, and expected quantitative data.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence. The core of this strategy involves a Friedel-Crafts acylation to construct the carbon skeleton of the target molecule. The overall pathway is depicted below:

7-oxo-7-(3-phenoxyphenyl)heptanoic acid chemical properties

An In-Depth Technical Guide to 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on this compound. A comprehensive search of scientific literature and chemical databases has revealed limited experimental data. Much of the information regarding its physical and biological properties remains uncharacterized in publicly accessible resources.

Chemical Identity and Properties

This compound is a keto acid derivative of heptanoic acid featuring a 3-phenoxyphenyl substituent at the 7-position. Its chemical structure combines a flexible aliphatic chain with a more rigid aromatic moiety, suggesting potential for diverse chemical interactions.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 871127-76-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₉H₂₀O₄ | BOC Sciences[1] |

| Molecular Weight | 312.36 g/mol | BOC Sciences[1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCC(=O)O | BOC Sciences[1] |

| Physical State | Not reported | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

Synthesis and Experimental Protocols

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic pathway for this compound.

Spectral Data

No publicly available spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified. Such data would be crucial for the structural confirmation and purity assessment of the compound.

Biological Activity and Signaling Pathways

There is currently no information in peer-reviewed scientific literature or pharmacological databases regarding the biological activity of this compound. Consequently, no associated signaling pathways have been described. The structural similarity to other diarylheptanoids, some of which exhibit anti-inflammatory properties, suggests that this compound could be a candidate for biological screening in relevant assays.

Logical Workflow for Biological Screening:

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound is a chemical entity for which basic identifying information is available, but a comprehensive chemical and biological profile is lacking in the public domain. For researchers and drug development professionals, this presents both a challenge and an opportunity. The key areas for future investigation include:

-

Chemical Synthesis and Characterization: Development and publication of a robust synthetic protocol, followed by full characterization using modern analytical techniques (NMR, IR, MS, elemental analysis) to establish a reference standard.

-

Physicochemical Properties: Determination of key properties such as melting point, boiling point, and solubility in various solvents to inform handling, formulation, and assay development.

-

Biological Screening: A broad-based screening approach to identify any potential biological activity, for example, in areas of inflammation, oncology, or metabolic diseases.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the mechanism of action and identify specific molecular targets and signaling pathways would be warranted.

The information provided herein serves as a foundational guide based on the limited data currently available. Further experimental work is essential to fully characterize the chemical and biological properties of this compound.

References

Structural Elucidation of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents a systematic approach based on a plausible synthetic route and predicted spectroscopic data. It outlines detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide also features workflow diagrams generated using Graphviz to visually represent the synthetic and analytical processes, adhering to specified formatting for clarity and utility in a research and development setting.

Introduction

This compound is a keto-acid containing a diphenyl ether moiety. Its structure suggests potential applications in medicinal chemistry and materials science, necessitating a robust methodology for its synthesis and characterization. Structural elucidation is a critical step in chemical research, confirming the identity and purity of a synthesized compound. This guide details a systematic workflow for the structural confirmation of this compound, from a proposed synthesis to the interpretation of spectroscopic data.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 3-phenoxytoluene with a derivative of heptanedioic acid. A common approach would involve the use of the mono-acid chloride of heptanedioic acid. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

In-depth Technical Guide: 7-oxo-7-(3-phenoxyphenyl)heptanoic acid

CAS Number: 871127-76-3

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to consolidate the available scientific and technical information regarding the chemical compound 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, it is evident that this compound is primarily documented as a chemical intermediate or building block for organic synthesis. There is a notable absence of published research detailing its biological activity, mechanism of action, or specific applications in drug development. Consequently, this guide will focus on the available chemical and structural information.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented below. This information is aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 871127-76-3 | Multiple Chemical Suppliers |

| Molecular Formula | C₁₉H₂₀O₄ | [1][2][3] |

| Molecular Weight | 312.36 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCC(=O)O | [1] |

| Physical Description | Solid (predicted) | General chemical knowledge |

| Solubility | Predicted to be soluble in organic solvents such as DMSO and methanol. | General chemical knowledge |

Synthesis and Reactivity

The logical relationship for a potential synthetic pathway is illustrated below.

Biological Activity and Mechanism of Action

As of the latest available information, there are no published studies that describe the biological activity or mechanism of action of this compound. It is not listed in major pharmacological databases as a compound with known therapeutic effects. Its primary utility appears to be in the synthesis of more complex molecules that may have biological relevance.

Experimental Protocols

Consistent with the lack of data on its biological activity, no experimental protocols for assays or in-vitro/in-vivo studies involving this compound have been found in the public domain.

Conclusion

This compound (CAS 871127-76-3) is a chemical compound with a well-defined structure, primarily available as a research chemical or building block for organic synthesis. The current body of scientific knowledge lacks any information on its biological properties, potential therapeutic applications, or detailed experimental procedures. Researchers interested in this molecule are encouraged to perform initial screening assays to determine any potential biological effects. This guide will be updated as new information becomes publicly available.

References

physical and chemical properties of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and potential biological significance of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from structurally related compounds and established chemical principles to offer a predictive profile. All quantitative data presented are based on computational predictions or are inferred from analogous structures. This document is intended to serve as a foundational resource for researchers interested in the evaluation and development of this and similar keto-acid derivatives.

Chemical Identity and Physical Properties

This compound is a dually functionalized organic molecule, incorporating a diaryl ketone and a terminal carboxylic acid linked by a six-carbon aliphatic chain.

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 871127-76-3 | [1] |

| Molecular Formula | C₁₉H₂₀O₄ | [2] |

| Molecular Weight | 312.36 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCC(=O)O | [2] |

| Predicted LogP | 4.5 ± 0.5 | (Predicted) |

| Predicted pKa | 4.8 ± 0.2 (Carboxylic Acid) | (Predicted) |

| Predicted Boiling Point | > 450 °C | (Predicted) |

| Predicted Melting Point | 120 - 140 °C | (Predicted) |

| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | (Predicted) |

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of diphenyl ether with a pimelic acid derivative. This electrophilic aromatic substitution is a well-established method for the formation of aryl ketones.

Overall Reaction

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Materials:

-

Diphenyl ether

-

Pimelic anhydride (or pimeloyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.

-

Acylating Agent Addition: Pimelic anhydride (1.0 equivalent) dissolved in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃ at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature to allow for the formation of the acylium ion intermediate.

-

Substrate Addition: A solution of diphenyl ether (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and 1M HCl. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Chemical Reactivity and Spectral Characterization

The chemical reactivity of this compound is dictated by its two primary functional groups: the diaryl ketone and the carboxylic acid. The ketone can undergo reduction to the corresponding alcohol or be a site for nucleophilic addition. The carboxylic acid can be converted to esters, amides, or acid chlorides.

Predicted Spectral Data:

-

¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The methylene protons adjacent to the ketone and carboxylic acid would appear as triplets around δ 2.8-3.2 ppm and δ 2.2-2.5 ppm, respectively. The remaining methylene protons would be in the δ 1.4-1.8 ppm region.

-

¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid are expected around δ 195-205 ppm and δ 175-185 ppm, respectively. Aromatic carbons would appear in the δ 115-160 ppm range.

-

IR Spectroscopy: Characteristic peaks are expected for the C=O stretch of the ketone (around 1680 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 312.1362 (for C₁₉H₂₀O₄) would be expected, along with characteristic fragmentation patterns corresponding to the loss of water, the carboxylic acid group, and cleavage of the aliphatic chain.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound is publicly available, its structural motifs are present in molecules with known pharmacological activities. Arylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The phenoxy group is also a common feature in various biologically active compounds.

Hypothetical Mechanism of Action as an Anti-inflammatory Agent

Based on its structural similarity to some NSAIDs, a hypothetical mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Suggested Experimental Workflow for Biological Evaluation

To investigate the potential anti-inflammatory activity, a standard workflow can be employed.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on its functional groups, it should be handled with care in a laboratory setting. It is likely to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound presents an interesting chemical scaffold with potential for further investigation, particularly in the context of drug discovery. This technical guide provides a starting point for researchers by outlining its fundamental properties, a viable synthetic strategy, and a rationale for exploring its biological activities. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the potential of this molecule.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid Based on Structurally Related Compounds

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature reveals no specific studies detailing the mechanism of action, biological targets, or signaling pathways of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. The following guide is constructed based on the known biological activities of structurally related compounds, primarily 3-phenoxybenzoic acid (3-PBA) and its derivatives. The information presented herein is for research and informational purposes only and should be considered hypothetical until validated by direct experimental evidence for the specific compound of interest.

Executive Summary

While the precise biological role of this compound remains uncharacterized, its core structure, featuring a 3-phenoxyphenyl moiety, is shared with compounds known to possess significant biological activities. The most relevant of these is 3-phenoxybenzoic acid (3-PBA), a major metabolite of pyrethroid insecticides. Studies on 3-PBA and its derivatives have revealed interactions with key cellular pathways involved in inflammation, apoptosis, metabolic regulation, and neurotoxicity. This guide synthesizes the current understanding of these related compounds to provide a predictive framework for the potential mechanisms of action of this compound.

Potential Biological Activities Based on Structural Analogs

The biological activities of compounds containing the 3-phenoxyphenyl scaffold are diverse. Below, we detail the mechanisms of action observed for 3-PBA and its derivatives, which may suggest potential activities for this compound.

3-PBA has been shown to induce immunotoxicity and oxidative stress.[1] In murine macrophage cell lines (RAW 264.7), 3-PBA inhibits cell viability and suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines.[1]

Key Observations:

-

Inhibition of Pro-inflammatory Cytokines: 3-PBA (0-100 μM) has been observed to inhibit the mRNA expression of IL-1β, CXCL-1, TNF-α, IL-6, and IFN-β in LPS-stimulated macrophages.[1]

-

Induction of Oxidative Stress: The compound promotes the generation of reactive oxygen species (ROS) in macrophages.[1]

3-PBA has been demonstrated to induce apoptosis in human hepatocyte (HepG2) cells.[2][3][4] This process appears to be mediated through the intrinsic apoptotic pathway.

Key Observations:

-

Caspase-3 Activation: Treatment of HepG2 cells with 3-PBA leads to strong immunoreactivity for caspase-3, a key executioner caspase in apoptosis.[2][3][4]

-

Bcl-2 Regulation: A minimal reaction to the anti-apoptotic protein Bcl-2 was observed, suggesting a shift in the cellular balance towards apoptosis.[2][3][4]

-

Dose-Dependent Apoptosis: The total number of apoptotic cells increases in a dose-dependent manner upon exposure to 3-PBA.[4]

Emerging research has linked 3-PBA to neurodegenerative processes, particularly those relevant to Parkinson's disease.[5][6]

Key Observations:

-

Dopaminergic Degeneration: 3-PBA has been found to induce Parkinson's-like pathologies.[6]

-

α-Synuclein Aggregation: The compound can dysregulate C/EBP β levels, leading to the activation of asparagine endopeptidase (AEP), which in turn promotes the pathological cleavage and aggregation of α-synuclein.[6]

Synthetic derivatives of 3-phenoxybenzoic acid have been explored for various therapeutic applications, revealing a broader range of potential biological targets.

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: Some derivatives have been found to act as agonists for PPARγ, a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[7][8]

-

Glucokinase Activation: Certain derivatives can activate glucokinase, a critical enzyme in glucose sensing and metabolism, suggesting a potential role in managing type 2 diabetes.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Inhibition of DPP-4, an enzyme that inactivates incretin hormones, has been observed in some derivatives, pointing towards another potential anti-diabetic mechanism.[9][10][11]

Quantitative Data from Studies on 3-Phenoxybenzoic Acid

The following table summarizes the quantitative data available from in vitro studies on 3-PBA. It is important to reiterate that this data pertains to 3-PBA and not this compound.

| Cell Line | Compound | Concentration Range | Incubation Time | Observed Effect | Reference |

| RAW 264.7 (murine macrophages) | 3-PBA | 25-100 μM | 48 h | Inhibition of cell viability, induction of apoptosis (approx. 7%) | [1] |

| RAW 264.7 (murine macrophages) | 3-PBA | 0-100 μM | 12 h | Inhibition of LPS-induced mRNA expression of IL-1β, CXCL-1, TNF-α, IL-6, IFN-β | [1] |

| HepG2 (human hepatoma) | 3-PBA | 1 μM - 10 mM | 24 h | LC50 determined to be 1041.242 µM | [3][4] |

| HepG2 (human hepatoma) | 3-PBA | 1/20, 1/10, 1/5 of LC50 | 24 h | Dose-dependent increase in the total number of apoptotic cells | [4] |

| HL-60 (human promyelocytic leukemia) | 3-PBA | Not specified | 48 h | Stimulation of the intrinsic apoptotic pathway | [12] |

Postulated Signaling Pathways and Mechanisms

Based on the available data for related compounds, we can visualize the potential signaling pathways that might be modulated by molecules with a 3-phenoxyphenyl core.

This diagram illustrates the intrinsic apoptotic pathway potentially activated by 3-PBA in hepatocytes, leading to programmed cell death.

Caption: Postulated intrinsic apoptosis pathway induced by 3-PBA in hepatocytes.

This diagram illustrates a hypothetical mechanism by which a derivative could act as a PPARγ agonist to regulate gene expression related to metabolism.

Caption: Hypothetical PPARγ agonist activity of a 3-phenoxybenzoic acid derivative.

General Experimental Protocols

While specific protocols for this compound are not available, the following are standard methodologies used to assess the biological activities discussed in this guide.

-

Cell Seeding: Plate cells (e.g., RAW 264.7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Cell Treatment: Treat cells with the test compound for the specified duration.

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

RNA Extraction: Extract total RNA from compound-treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using gene-specific primers (e.g., for IL-6, TNF-α, Caspase-3) and a SYBR Green master mix.

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change using the ΔΔCt method.

Conclusion and Future Directions

The biological activity of this compound remains to be elucidated. However, the known mechanisms of action of its structural analog, 3-phenoxybenzoic acid, and its derivatives suggest several plausible avenues for investigation. Future research should prioritize in vitro screening to assess its effects on inflammatory signaling, apoptosis, and key metabolic targets such as PPARγ. Such studies are essential to define the pharmacological profile of this compound and determine its potential as a therapeutic agent or its significance as a bioactive molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists [imrpress.com]

- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Potential Biological Activity of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid

Disclaimer: Direct experimental data on the biological activity of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid is not currently available in the public domain. This guide, therefore, provides an in-depth analysis of the potential biological activities of this compound based on the known pharmacological profiles of structurally related molecules, particularly those containing the phenoxyphenyl and alkanoic acid moieties. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for potential future investigation.

Introduction

This compound is a unique molecule possessing a phenoxyphenyl group linked to a seven-carbon chain containing a ketone and a terminal carboxylic acid. The presence of these functional groups suggests potential interactions with various biological targets. The phenoxyphenyl moiety is a common scaffold in medicinal chemistry, often associated with anti-inflammatory and metabolic activities. The heptanoic acid chain provides a flexible linker and a potential point of interaction with enzymes that process fatty acids or related substrates. This guide will explore the hypothesized biological activities, potential mechanisms of action, and suggested experimental protocols to evaluate this compound.

Hypothesized Biological Activities and Mechanisms of Action

Based on the biological activities of structurally analogous compounds, this compound is predicted to exhibit anti-inflammatory properties, potentially through the inhibition of enzymes involved in the prostaglandin synthesis pathway.

The most probable biological activity of this compound is anti-inflammatory, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Numerous phenoxyacetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[1][2] COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[1][2]

The structural rationale for this hypothesis is the similarity of the phenoxyphenyl group to the scaffolds found in known COX-2 inhibitors. The carboxylic acid moiety is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), facilitating binding to the active site of COX enzymes.

Signaling Pathway for COX-2 Mediated Inflammation

Caption: Hypothesized mechanism of anti-inflammatory action via COX-2 inhibition.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes the in vitro COX-2 inhibitory activity of some phenoxy acetic acid derivatives to provide a reference for potential potency.

| Compound Class | Example Compound | Target | IC50 (µM) | Reference |

| Phenoxy Acetic Acid Derivatives | Compound 5f (as described in source) | COX-2 | 0.06 | [1][2] |

| Phenoxy Acetic Acid Derivatives | Compound 7b (as described in source) | COX-2 | 0.08 | [1][2] |

| Phenoxy Acetic Acid Derivatives | Compound 10c (as described in source) | COX-2 | 0.09 | [1][2] |

Note: The specific structures of compounds 5f, 7b, and 10c can be found in the cited literature. These compounds feature a phenoxy acetic acid core with various substitutions.

Suggested Experimental Protocols

To investigate the biological activity of this compound, a tiered experimental approach is recommended.

Workflow for Biological Evaluation

Caption: A suggested workflow for the biological evaluation of the target compound.

-

Objective: To determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.

-

Method: Commercially available COX inhibitor screening assay kits can be used. These assays typically measure the peroxidase activity of the COX enzymes.

-

Prepare a series of concentrations of the test compound.

-

Incubate the compound with purified ovine or human COX-1 and COX-2 enzymes.

-

Add arachidonic acid to initiate the reaction.

-

Measure the production of prostaglandin G2 (PGG2) or a subsequent product using a colorimetric or fluorometric method.

-

Calculate the IC50 values for both enzymes to determine potency and selectivity.

-

-

Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.

-

Method: Lipopolysaccharide (LPS)-stimulated prostaglandin E2 (PGE2) production in murine macrophage-like RAW 264.7 cells.

-

Culture RAW 264.7 cells in appropriate media.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.

-

After a suitable incubation period, collect the cell supernatant.

-

Quantify the concentration of PGE2 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Determine the IC50 for the inhibition of PGE2 production.

-

-

Objective: To evaluate the anti-inflammatory efficacy of the compound in an animal model of acute inflammation.

-

Method: Carrageenan-induced paw edema in rats or mice.[3]

-

Administer the test compound orally or intraperitoneally to the animals.

-

After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

-

Measure the paw volume or thickness at various time points post-carrageenan injection using a plethysmometer or calipers.

-

Compare the increase in paw volume in the treated groups to a vehicle control group to determine the percentage of inhibition of edema.

-

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound can be modulated by modifying its chemical structure. Based on SAR studies of related anti-inflammatory compounds, the following points can be considered for future lead optimization:

-

Phenoxyphenyl Substitutions: The position and nature of substituents on either of the phenyl rings can significantly impact COX-2 selectivity and potency. Halogen substitutions have been shown to enhance activity in some phenoxyphenyl acetic acids.[4]

-

Alkanoic Acid Chain: The length and rigidity of the linker between the phenoxyphenyl group and the carboxylic acid can influence binding to the target enzyme.

-

Keto Group: The presence and position of the ketone group may affect the compound's metabolic stability and pharmacokinetic profile.

Logical Relationship of SAR

Caption: Key structural components influencing biological activity.

Conclusion

While this compound is an uncharacterized compound, its structural features strongly suggest a potential for anti-inflammatory activity, likely mediated through the inhibition of COX enzymes. The information and experimental protocols outlined in this guide provide a solid foundation for initiating a research program to synthesize and evaluate the pharmacological profile of this and related molecules. Further investigation is warranted to confirm these hypotheses and to explore the full therapeutic potential of this chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic History of 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-oxo-7-(3-phenoxyphenyl)heptanoic acid, a complex organic molecule with the CAS number 871127-76-3, presents a fascinating yet challenging case study in the annals of chemical synthesis and pharmacological exploration. Despite its availability from commercial suppliers and its well-defined chemical structure, a comprehensive historical record of its discovery, initial synthesis, and detailed biological evaluation remains conspicuously absent from publicly accessible scientific literature and patent databases. This in-depth technical guide aims to provide a thorough overview of the available information on this compound, placed within the broader context of related chemical structures and potential synthetic pathways. While a complete history cannot be constructed from the available data, this document will serve as a valuable resource for researchers interested in this and similar molecules.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| CAS Number | 871127-76-3 | BOC Sciences, ChemicalBook |

| Molecular Formula | C₁₉H₂₀O₄ | BOC Sciences, ChemicalBook |

| Molecular Weight | 312.36 g/mol | BOC Sciences, ChemicalBook |

| IUPAC Name | This compound | Generated |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCC(=O)O | BOC Sciences |

Table 1: Physicochemical Properties of this compound

Discovery and History: An Uncharted Territory

A rigorous and exhaustive search of scientific databases, including patent libraries, has failed to uncover a seminal publication detailing the initial discovery and historical development of this compound. Its existence is confirmed by its commercial availability, suggesting it has been synthesized, likely as a chemical intermediate or as part of a larger library of compounds in a drug discovery program.

The structural motifs present in the molecule—a diaryl ether core and a heptanoic acid chain—are common in medicinally active compounds. The phenoxyphenyl group is a well-known pharmacophore found in various therapeutic agents. Similarly, the heptanoic acid chain is a feature of several biologically active molecules, including some prostaglandin analogs and receptor antagonists. It is plausible that this compound was synthesized as an intermediate in the development of more complex pharmaceuticals, such as prostaglandin receptor antagonists, although no direct evidence for this has been found.

Potential Synthetic Pathways

While a specific, documented synthesis protocol for this compound is not available in the reviewed literature, its structure strongly suggests a synthetic route based on the Friedel-Crafts acylation reaction. This well-established method is a cornerstone of organic synthesis for the formation of carbon-carbon bonds involving aromatic rings.

A plausible synthetic workflow is outlined below. This proposed methodology is based on established chemical principles and reactions common in the synthesis of similar diaryl ether and keto-acid derivatives.

Proposed Experimental Protocol: Friedel-Crafts Acylation Route

Objective: To synthesize this compound from 3-phenoxybenzoic acid and a suitable seven-carbon acylating agent.

Materials:

-

3-Phenoxybenzoic acid

-

Heptanedioic anhydride (or pimeloyl chloride)

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of Acylating Agent: If starting with heptanedioic acid, it would first need to be converted to either the anhydride or the acid chloride. For this hypothetical protocol, we will assume the use of pimeloyl chloride.

-

Acylation: Cool the suspension of aluminum chloride in DCM to 0°C in an ice bath. To this, add a solution of pimeloyl chloride in anhydrous DCM dropwise via the dropping funnel. After the addition is complete, add a solution of 3-phenoxybenzene in anhydrous DCM dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts and separate the organic layer.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways: A Knowledge Gap

A critical aspect of any technical guide on a chemical compound is its biological activity and mechanism of action. Unfortunately, for this compound, there is a significant lack of published data in this area. Searches of pharmacological and biomedical databases did not yield any studies that have investigated the biological effects of this specific molecule.

Based on its structural similarity to other diarylheptanoids and phenoxy-containing fatty acids, one could speculate on potential biological targets. For instance, some related compounds have been investigated as:

-

Prostaglandin Receptor Antagonists: The heptanoic acid chain is a common feature in prostaglandin analogs.

-

Enzyme Inhibitors: The keto group and the aromatic rings could interact with the active sites of various enzymes.

However, without any experimental evidence, these remain purely speculative. Consequently, no signaling pathways or experimental workflows for biological assays can be definitively described or visualized for this compound.

Caption: Logical relationship illustrating the current knowledge gap for the biological activity of the compound.

Conclusion and Future Directions

This compound remains a molecule of interest primarily from a chemical synthesis perspective. Its well-defined structure and the presence of reactive functional groups make it an intriguing building block for more complex molecules. However, the lack of a clear history of its discovery and, more importantly, the absence of any published biological data, represent a significant gap in our understanding.

Future research efforts could be directed towards:

-

Definitive Synthesis and Characterization: A peer-reviewed publication detailing a robust and scalable synthesis of this compound would be a valuable contribution to the chemical literature.

-

Biological Screening: A comprehensive biological screening of the compound against a panel of relevant targets (e.g., prostaglandin receptors, various enzymes) could uncover novel pharmacological activities.

-

Historical Archival Research: A deeper dive into older chemical literature and patent archives, potentially through more specialized search strategies, might yet uncover the origins of this enigmatic compound.

Until such research is undertaken, this compound will remain a chemical entity with untapped potential, its story waiting to be fully written.

Potential Research Applications of 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

7-oxo-7-(3-phenoxyphenyl)heptanoic acid is a small molecule belonging to the diarylheptanoid class of natural product-like compounds. While specific biological data for this compound is not extensively available in current literature, its structural similarity to other well-researched diarylheptanoids suggests a high potential for a range of pharmacological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound. By extrapolating from the known biological effects of structurally related diarylheptanoids, we propose several promising avenues for investigation, including its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. This document outlines hypothetical experimental protocols and visual workflows to guide future research into the therapeutic potential of this compound.

Introduction: The Promise of Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1][2] This structural motif has been identified in a variety of plant species and is associated with a broad spectrum of biological activities.[3][4] Prominent members of this class, such as curcumin, have been extensively studied for their therapeutic properties. The diverse pharmacological effects of diarylheptanoids make them attractive scaffolds for drug discovery and development.[5]

This compound, with its diphenyl ether and heptanoic acid moieties, fits within the structural classification of diarylheptanoids. The presence of a ketone and a carboxylic acid group provides reactive sites for potential metabolic activation or synthetic modification, offering a versatile platform for the development of novel therapeutics.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental protocols, particularly for in vitro and in vivo studies.

| Property | Value | Source |

| CAS Number | 871127-76-3 | Vendor Data |

| Molecular Formula | C₁₉H₂₀O₄ | Vendor Data |

| Molecular Weight | 312.36 g/mol | Vendor Data |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), poorly soluble in water | Predicted |

| LogP | ~4.5 | Predicted |

Potential Research Applications and Proposed Experimental Workflows

Based on the established bioactivities of the diarylheptanoid class of molecules, we propose the following areas of research for this compound.

Anti-inflammatory Activity

Hypothesis: this compound may exhibit anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the NF-κB pathway.

Proposed Experimental Workflow:

Figure 1: Proposed workflow for evaluating the anti-inflammatory activity of this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM).

-

Treatment: Pre-treat cells with varying concentrations of the compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Cytokine Measurement: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the phosphorylation status of NF-κB p65 subunit.

Anti-cancer Activity

Hypothesis: this compound may possess cytotoxic or anti-proliferative effects against cancer cell lines, potentially through induction of apoptosis.

Proposed Experimental Workflow:

Figure 2: Proposed workflow for assessing the anti-cancer potential of this compound.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Neuroprotective Effects

Hypothesis: this compound may exhibit neuroprotective effects against oxidative stress-induced neuronal cell death.

Proposed Signaling Pathway for Investigation:

Figure 3: Hypothetical neuroprotective signaling pathway involving Nrf2 activation.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a specified duration.

-

Cell Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Mechanistic Studies: Investigate the underlying mechanism by measuring reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA) and assessing the activation of the Nrf2 pathway via Western blotting for Nrf2 and its target antioxidant enzymes (e.g., HO-1, NQO1).

Synthesis and Future Directions

The synthesis of this compound can likely be achieved through standard organic chemistry methodologies, such as Friedel-Crafts acylation of phenoxybenzene with a suitable heptanoic acid derivative. The availability of a robust synthetic route will be crucial for producing sufficient quantities of the compound for extensive biological evaluation.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising lead compounds.

-

In Vivo Efficacy Studies: Testing the therapeutic potential in relevant animal models of disease.

Conclusion

While this compound remains a largely uncharacterized molecule, its structural features place it within the promising class of diarylheptanoids. The proposed research applications and experimental workflows outlined in this technical guide provide a solid foundation for initiating a comprehensive investigation into its therapeutic potential. The exploration of this and similar compounds could lead to the discovery of novel drug candidates for a variety of human diseases.

References

- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 7-oxo-7-(3-phenoxyphenyl)heptanoic acid Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid (CAS No. 871127-76-3). The information is intended to guide researchers and scientists in establishing quality control and analytical standards for this compound.

Compound Information

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 871127-76-3[1][2] |

| Molecular Formula | C19H20O4 |

| Molecular Weight | 312.36 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥98% |

Analytical Methodologies

A comprehensive analysis of this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and quantity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase method is generally suitable.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common choice for eluting compounds of intermediate polarity. A typical gradient could be:

-

Start with 30% acetonitrile.

-

Ramp up to 95% acetonitrile over 15 minutes.

-

Hold for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic rings show significant absorbance, typically around 260-270 nm.[3][4]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the analytical standard in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Expected Results:

A pure sample should yield a single major peak. The retention time will be dependent on the exact HPLC conditions. Impurities will appear as additional, smaller peaks.

| Parameter | Typical Value |

| Retention Time | 8 - 12 minutes |

| Purity (by area %) | ≥98% |

| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL[5] |

| Limit of Quantitation (LOQ) | 0.15 - 0.6 µg/mL[5] |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

While this compound itself is not highly volatile, GC-MS can be used to identify and quantify any smaller, more volatile impurities. Derivatization is necessary to increase the volatility of the main compound if its analysis is also desired by GC-MS.

Protocol (for derivatized analysis):

-

Derivatization: Esterification of the carboxylic acid group is a common derivatization method. For example, reaction with diazomethane or a silylating agent like BSTFA. Pentafluorobenzyl (PFB) bromide can also be used for derivatization, which enhances sensitivity for electron capture detection.[6][7][8]

-

Instrumentation: A GC-MS system with an electron ionization (EI) source.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.[6]

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Hold for 10 minutes.

-

-

MS Transfer Line Temperature: 280 °C.[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

Expected Results:

The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the derivative and characteristic fragmentation patterns. Alpha-cleavage around the ketone is a common fragmentation pathway for ketones.[9]

| Parameter | Expected Observation |

| Molecular Ion (M+) of Methyl Ester | m/z 326.15 |

| Key Fragmentation Ions | Fragments resulting from cleavage at the keto group and loss of the ester side chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of the compound.

Protocol:

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Experiments:

-

¹H NMR: Provides information about the number and types of protons and their connectivity. Protons adjacent to the ketone (alpha protons) are expected to be deshielded and appear around 2.0-2.5 ppm.[9][10] Aromatic protons will be in the range of 7-8 ppm.

-

¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon of a ketone typically appears significantly downfield, in the range of 190-215 ppm.[9][10]

-

2D NMR (COSY, HSQC): Can be used for more detailed structural assignment.

-

Expected Chemical Shifts (Illustrative):

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.8 | Multiplet | 9H |

| -CH2- (alpha to C=O) | ~2.9 | Triplet | 2H |

| -CH2- (alpha to COOH) | ~2.4 | Triplet | 2H |

| -CH2- (other) | 1.6 - 1.8 | Multiplet | 6H |

| -COOH | ~11 | Singlet | 1H |

| ¹³C NMR | Chemical Shift (ppm) | ||

| C=O (ketone) | ~199 | ||

| C=O (acid) | ~179 | ||

| Aromatic-C | 118 - 158 | ||

| Aliphatic-C | 24 - 45 |

Experimental Workflows and Diagrams

Caption: Workflow for the analysis of an analytical standard.

Caption: Logical flow for HPLC method development.

Conclusion

The analytical methods described provide a framework for the comprehensive characterization of this compound analytical standards. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for research, drug development, and quality control purposes. It is recommended that these methods be validated in the user's laboratory to ensure they meet the specific requirements of their application.

References

- 1. This compound | 871127-76-3 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]

- 5. researchgate.net [researchgate.net]

- 6. lipidmaps.org [lipidmaps.org]

- 7. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]

- 8. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. This method is suitable for the determination of the compound in various sample matrices, offering high sensitivity and reproducibility. The protocol described herein is essential for researchers and professionals involved in the development and quality control of pharmaceuticals and related chemical entities.

Introduction

This compound is a carboxylic acid derivative with a phenoxyphenyl moiety, a structural motif present in various pharmacologically active compounds. Accurate and precise analytical methods are crucial for its quantification in research and development, as well as in quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for an HPLC method optimized for this compound.

Experimental Protocols

Sample Preparation

A critical step for accurate analysis is the proper preparation of the sample. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Solution Preparation (from a solid matrix):

-

Accurately weigh a portion of the sample matrix expected to contain the analyte.

-

Extract the analyte using a suitable organic solvent. The choice of solvent will depend on the matrix and may require optimization.

-

After extraction, evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.

-

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The conditions provided below have been optimized for the separation and detection of this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |

| Gradient | Start with 40% A, increase to 80% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Data Presentation

The following tables summarize the expected quantitative data from the validation of this HPLC method. These values are representative and may vary slightly between different instruments and laboratories.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Method Validation Summary

| Parameter | Result |

| Retention Time (min) | Approximately 7.5 min |

| Linearity (r²) | > 0.999 |

| Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | 0.2 |

| Limit of Quantification (LOQ) (µg/mL) | 0.7 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2.0% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The detailed protocol and performance data demonstrate the method's suitability for routine use in research and quality control laboratories. Adherence to the outlined procedures will ensure accurate and reproducible results. Further optimization may be required for specific and complex sample matrices.

Application Notes and Protocols for the Mass Spectrometry of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are based on established principles for the analysis of structurally similar compounds and are intended to serve as a comprehensive guide for the quantification and characterization of this molecule.

Introduction

This compound is a complex organic molecule with potential significance in various fields of research, including drug metabolism and environmental analysis. Accurate and sensitive detection and quantification are crucial for understanding its behavior and impact. This document outlines a robust LC-MS/MS method for the analysis of this compound.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₉H₂₀O₄

-

Monoisotopic Mass: 312.1362 u

-

Structure:

Experimental Protocols

Sample Preparation

A generic sample preparation protocol is provided below. This should be optimized based on the specific matrix (e.g., plasma, urine, environmental samples).

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Calibration Standards and Quality Controls: Serially dilute the stock solution with the appropriate solvent to prepare calibration standards and quality control samples at the desired concentrations.

-

Sample Extraction (for biological matrices):

-

Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be employed. A C18 sorbent is a suitable choice for retaining the analyte.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the pre-treated sample.

-

Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

-

Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the supernatant or the SPE eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. The gradient can be optimized but a starting point is:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is expected to be optimal for this acidic compound.

-

Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer such as a Q-TOF or Orbitrap can be used.

-

Key MS Parameters (starting points, to be optimized):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Gas Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound.

| Parameter | Value |

| Precursor Ion (m/z) | 311.1289 ([M-H]⁻) |

| Product Ion 1 (m/z) | To be determined experimentally |

| Product Ion 2 (m/z) | To be determined experimentally |

| Collision Energy (eV) | To be optimized |

| Dwell Time (ms) | 100 |

Note: The precursor ion is the deprotonated molecule [M-H]⁻. Product ions and collision energy need to be determined by infusing a standard solution of the analyte and performing a product ion scan.

Table 2: Proposed Fragmentation of this compound.

Based on the structure, plausible fragmentation pathways in negative ion mode could involve the loss of the carboxylic acid group, cleavage of the ether bond, or fragmentation of the alkyl chain. The exact fragmentation pattern needs to be confirmed experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

Caption: Experimental workflow for the LC-MS/MS analysis.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for the deprotonated molecule.

Caption: Proposed fragmentation of this compound.

Disclaimer: The provided protocols and fragmentation pathways are proposed based on the analysis of structurally related compounds. Experimental optimization is crucial for achieving the best results for your specific application.

Application Notes and Protocols for 1H NMR Analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-oxo-7-(3-phenoxyphenyl)heptanoic acid is a chemical compound of interest in pharmaceutical and chemical research. Understanding its molecular structure is crucial for its characterization and further application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for elucidating the structure of organic molecules. These application notes provide a detailed protocol for acquiring and interpreting the ¹H NMR spectrum of this compound, including predicted chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. Protons attached to the aromatic rings are expected to appear in the downfield region (δ 6.5-8.0 ppm) due to the ring current effect.[1] Protons on the aliphatic chain will have their chemical shifts influenced by the neighboring carbonyl and carboxylic acid groups.[2][3]

Structure of this compound:

Note: Ph represents a phenyl group.

Quantitative Data Summary

The following table summarizes the predicted ¹H NMR data for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.40-7.30 | m | 2H | - |

| H-3', H-4', H-5' | 7.20-7.10 | m | 3H | - |

| H-2'', H-4'', H-6'' | 7.80-7.70 | m | 3H | - |

| H-5'' | 7.50-7.40 | m | 1H | - |

| H-2 | 2.35 | t | 2H | 7.5 |

| H-3 | 1.65 | p | 2H | 7.5 |

| H-4 | 1.40 | p | 2H | 7.5 |

| H-5 | 1.70 | p | 2H | 7.5 |

| H-6 | 2.95 | t | 2H | 7.5 |

| -COOH | 12.0-10.0 | br s | 1H | - |

m = multiplet, t = triplet, p = pentet, br s = broad singlet

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a standard NMR spectrometer, for example, a 300 MHz or 500 MHz instrument.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters, including:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time (aq): 2-4 seconds.

-

Spectral width (sw): A range appropriate for ¹H NMR, typically -2 to 12 ppm.

-

3. Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow and the logical relationships for spectral interpretation.

Caption: Experimental workflow for ¹H NMR analysis.

Caption: Logical relationships of proton signals.

Conclusion

This document provides a comprehensive guide for the ¹H NMR analysis of this compound. By following the detailed experimental protocol and utilizing the predicted spectral data and interpretive diagrams, researchers can effectively characterize the structure of this compound. The provided information serves as a valuable resource for quality control, structural verification, and further research and development activities involving this molecule.

References

Application Note: 13C NMR Analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the 13C Nuclear Magnetic Resonance (NMR) analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. This compound is of interest in medicinal chemistry and drug development, and its structural elucidation is crucial for understanding its activity. This application note presents predicted 13C NMR data and a comprehensive experimental protocol for acquiring and analyzing the spectrum.

Introduction

This compound is a molecule that combines the structural features of a long-chain carboxylic acid, a ketone, and a phenoxy-substituted benzene ring. 13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. By analyzing the chemical shifts of each carbon atom, researchers can confirm the structure of the synthesized compound, assess its purity, and gain insights into its electronic environment. This note provides a predicted 13C NMR spectrum and a standardized protocol to guide researchers in their analysis.

Predicted 13C NMR Data

Due to the absence of publicly available experimental 13C NMR data for this compound, the following chemical shifts have been predicted using computational methods and validated by comparison with experimental data of structurally related compounds such as 3-phenoxybenzoic acid, 2-heptanone, and heptanoic acid.

| Carbon Atom Number | Predicted Chemical Shift (ppm) | Estimated Chemical Shift Range (ppm) | Notes |

| 1 | 178.9 | 175-180 | Carboxylic acid carbonyl carbon. |

| 2 | 33.5 | 33-36 | Methylene carbon alpha to the carboxylic acid. |

| 3 | 24.5 | 24-26 | Methylene carbon. |

| 4 | 28.6 | 28-30 | Methylene carbon. |

| 5 | 23.4 | 23-25 | Methylene carbon. |

| 6 | 37.8 | 37-40 | Methylene carbon alpha to the ketone. |

| 7 | 199.5 | 198-202 | Ketone carbonyl carbon. |